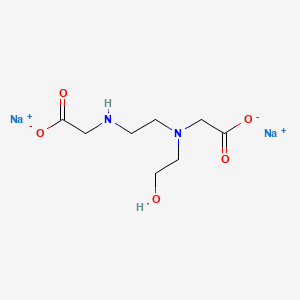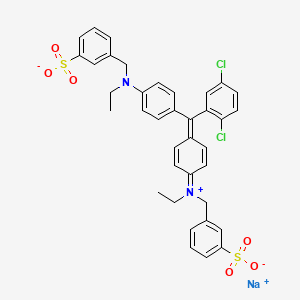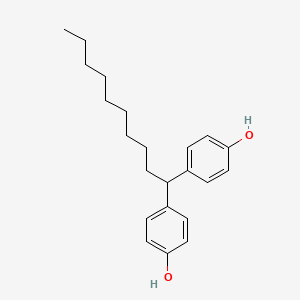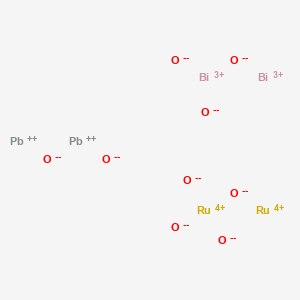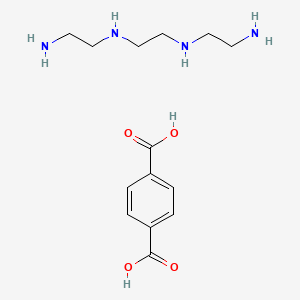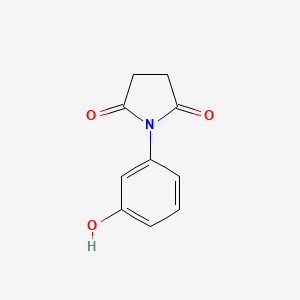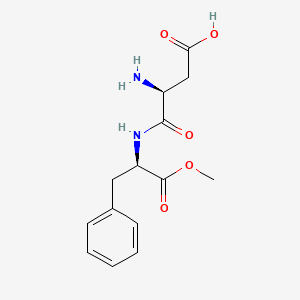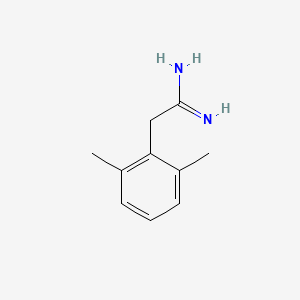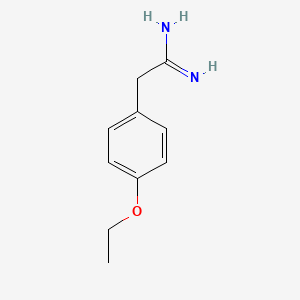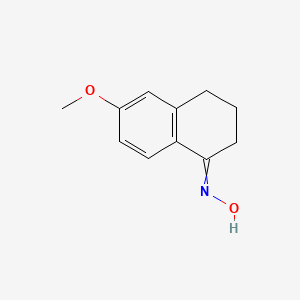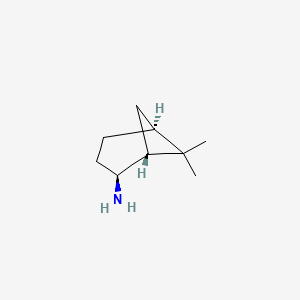
EINECS 264-411-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 264-411-9 is a bicyclic amine compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-411-9 typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Amine Introduction: Introduction of the amine group via reductive amination or other suitable methods.
Functional Group Modifications: Adjustments to the functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 264-411-9 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, EINECS 264-411-9 can be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
In industry, it may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of EINECS 264-411-9 would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other bicyclic amines or structurally related molecules. Examples could be:
Bicyclo(3.1.1)heptane derivatives: Compounds with similar bicyclic structures.
Dimethylbicyclo compounds: Compounds with similar dimethyl substitutions.
Uniqueness
The uniqueness of EINECS 264-411-9 lies in its specific stereochemistry and functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
63682-97-3 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
(1R,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-/m0/s1 |
Clé InChI |
VFQYFRUGGATHGJ-FXQIFTODSA-N |
SMILES |
CC1(C2CCC(C1C2)N)C |
SMILES isomérique |
CC1([C@H]2CC[C@@H]([C@@H]1C2)N)C |
SMILES canonique |
CC1(C2CCC(C1C2)N)C |
| 63682-97-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


